molecular formula C16H20N4NaO4S B13059495 (S)-Tenatoprazolesodiumsaltmonohydrate

(S)-Tenatoprazolesodiumsaltmonohydrate

Cat. No.: B13059495
M. Wt: 387.4 g/mol
InChI Key: UPURENDNHZGOFO-UHFFFAOYSA-N
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Description

(S)-Tenatoprazolesodiumsaltmonohydrate is a chemical compound known for its potential applications in various scientific fields. It is a derivative of tenatoprazole, a proton pump inhibitor used to reduce stomach acid production. The compound is characterized by its specific stereochemistry, denoted by the (S) configuration, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tenatoprazolesodiumsaltmonohydrate typically involves several steps, starting from the appropriate precursor molecules. The process often includes the following steps:

    Formation of the Core Structure: The core structure of tenatoprazole is synthesized through a series of organic reactions, including condensation and cyclization reactions.

    Introduction of the (S) Configuration: The stereochemistry is introduced using chiral catalysts or starting materials that ensure the desired (S) configuration.

    Conversion to Sodium Salt: The compound is then converted to its sodium salt form through neutralization with sodium hydroxide.

    Hydration: Finally, the monohydrate form is obtained by crystallizing the compound in the presence of water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tenatoprazolesodiumsaltmonohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.

Scientific Research Applications

(S)-Tenatoprazolesodiumsaltmonohydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms.

    Biology: The compound is investigated for its effects on cellular processes and enzyme activity.

    Medicine: Research focuses on its potential as a proton pump inhibitor for treating acid-related disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of (S)-Tenatoprazolesodiumsaltmonohydrate involves the inhibition of the H+/K+ ATPase enzyme in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces acid secretion. The (S) configuration plays a crucial role in its binding affinity and specificity to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor with a different stereochemistry.

    Lansoprazole: Similar in function but with variations in its chemical structure.

    Rabeprazole: Known for its rapid onset of action compared to other proton pump inhibitors.

Uniqueness

(S)-Tenatoprazolesodiumsaltmonohydrate is unique due to its specific (S) configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ® counterparts. This stereochemistry can influence its efficacy, side effects, and interactions with other molecules.

Properties

Molecular Formula

C16H20N4NaO4S

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C16H18N4O3S.Na.H2O/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;;/h5-7H,8H2,1-4H3,(H,18,19,20);;1H2

InChI Key

UPURENDNHZGOFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.O.[Na]

Origin of Product

United States

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